

(3-Methylisoxazol-5-YL)methanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Methylisoxazol-5-YL)methanamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylisoxazol-5-YL)methanamine is a heterocyclic amine containing a substituted isoxazole ring. This document provides a detailed overview of its chemical and physical properties, spectroscopic data, and potential applications in neuropharmacology. While experimental data for some properties are limited, this guide consolidates available information from computational predictions and studies on analogous compounds to offer a comprehensive resource for researchers.

Chemical and Physical Properties

(3-Methylisoxazol-5-YL)methanamine is a solid at room temperature.^[1] A summary of its key chemical and physical properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₅ H ₈ N ₂ O	[2]
Molecular Weight	112.13 g/mol	[2]
CAS Number	154016-55-4	[2]
Appearance	Solid	[1]
Boiling Point	92-93 °C at 3 Torr	[3]
pKa (predicted)	7.95 ± 0.29	
LogP (predicted)	-0.3	[2]
Topological Polar Surface Area (TPSA)	52.1 Å ²	[2]

Spectroscopic Data

Detailed experimental spectroscopic data for **(3-Methylisoxazol-5-YL)methanamine** is not readily available in the public domain. However, characteristic spectral features can be inferred from related isoxazole and amine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the methylene protons of the aminomethyl group, the amine protons, and the proton on the isoxazole ring. The chemical shifts would be influenced by the electronic environment of the isoxazole ring.
- ¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon, the methylene carbon, and the three carbons of the isoxazole ring.

Infrared (IR) Spectroscopy

The IR spectrum of **(3-Methylisoxazol-5-YL)methanamine** is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the methyl and methylene groups (around 2850-3000 cm⁻¹),

C=N stretching of the isoxazole ring (around 1600-1650 cm^{-1}), and N-H bending (around 1550-1650 cm^{-1}).

Mass Spectrometry (MS)

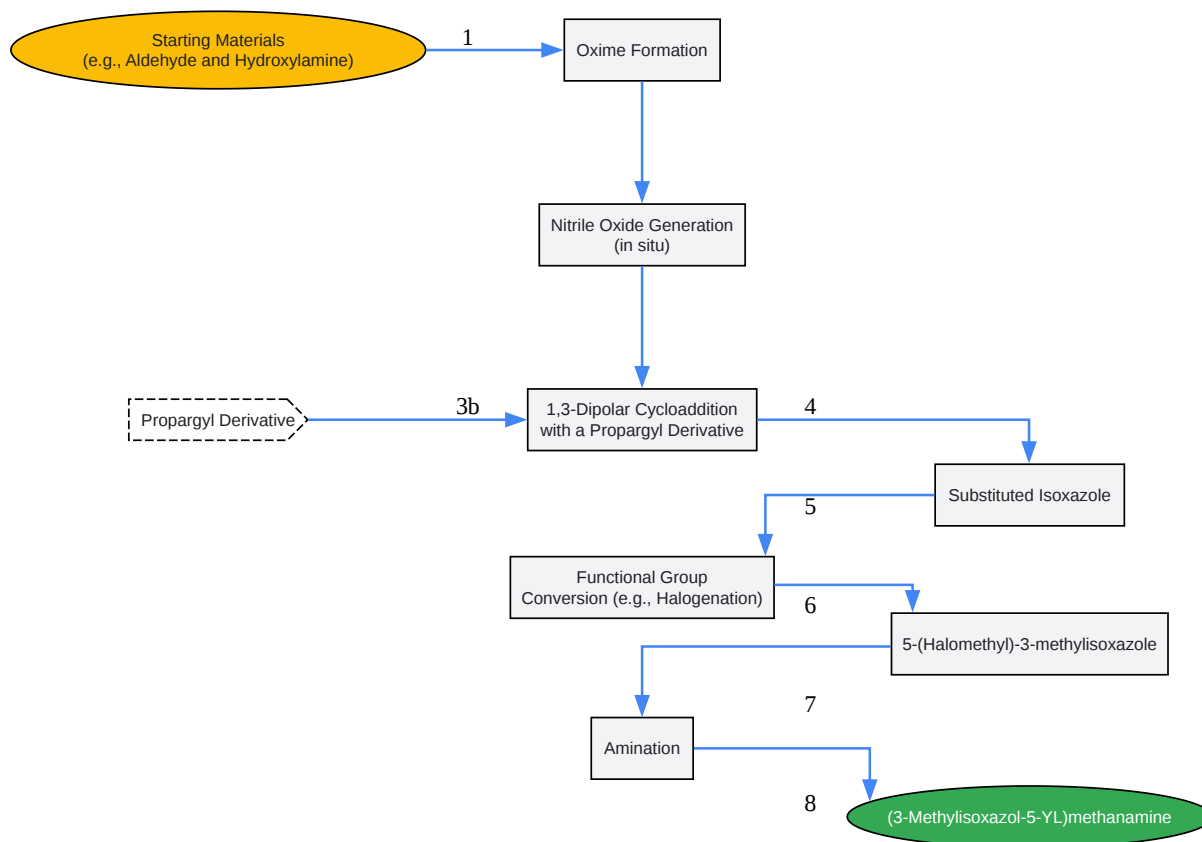
The mass spectrum would show the molecular ion peak (M^+) corresponding to the molecular weight of the compound (112.13 g/mol). Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the isoxazole ring.

Experimental Protocols

Synthesis

A detailed, specific experimental protocol for the synthesis of **(3-Methylisoxazol-5-yl)methanamine** is not explicitly published. However, a general approach can be derived from the synthesis of related isoxazole derivatives. A plausible synthetic route involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkyne, followed by functional group transformations to introduce the aminomethyl group.

One potential synthetic pathway is outlined below. This is a generalized scheme and would require optimization for this specific target molecule.



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Generalized Synthetic Workflow for **(3-Methylisoxazol-5-yl)methanamine**.

Note: This is a proposed workflow and specific reagents, reaction conditions, and purification methods would need to be determined through experimental investigation.

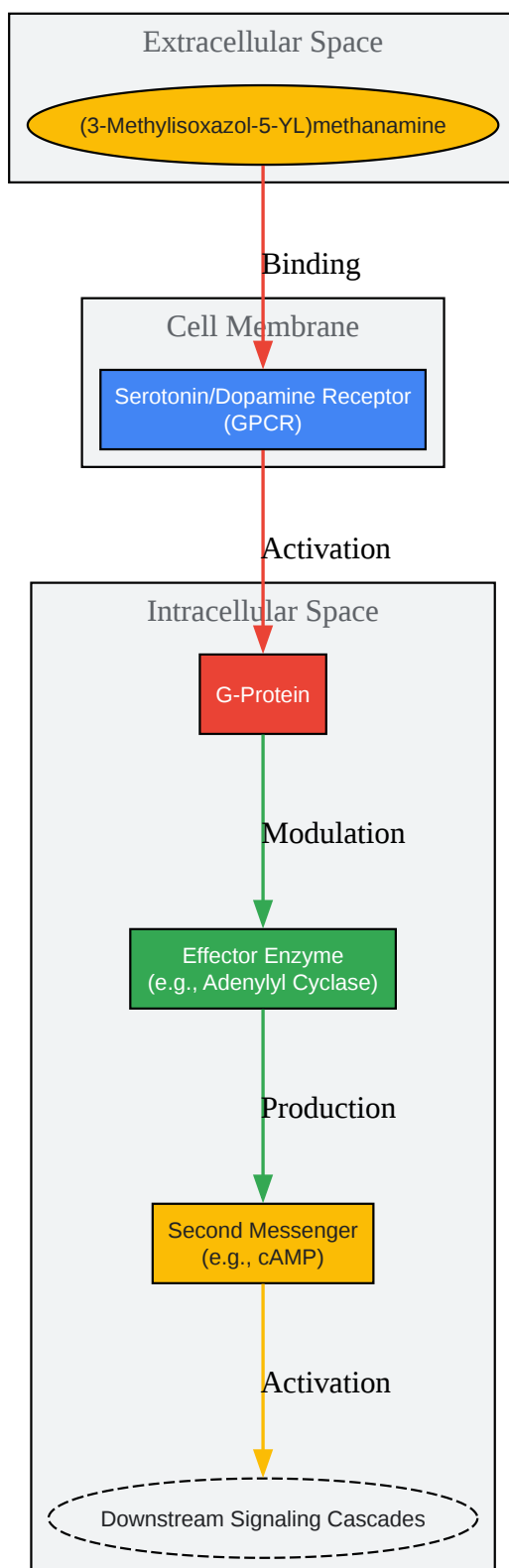
Biological Activity and Potential Applications

Preliminary research suggests that **(3-Methylisoxazol-5-YL)methanamine** and related isoxazole-containing compounds may have applications in neuropharmacology.^[4] There is an indication that these compounds could interact with key neurotransmitter systems, including serotonergic and dopaminergic pathways.

Potential Interaction with Neurotransmitter Receptors

The structural features of **(3-Methylisoxazol-5-YL)methanamine**, particularly the presence of a basic amine group and an aromatic isoxazole ring, are common in ligands that bind to serotonin and dopamine receptors. Further research is required to determine the binding affinities (e.g., K_i values) of this compound for various receptor subtypes.

The diagram below illustrates the potential for this compound to interact with G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, which could, in turn, modulate downstream signaling cascades.



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Hypothetical GPCR Signaling Pathway Interaction.

Safety and Handling

(3-Methylisoxazol-5-YL)methanamine should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(3-Methylisoxazol-5-YL)methanamine is a compound of interest for its potential applications in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. While there is a need for more comprehensive experimental data on its chemical and biological properties, this guide provides a foundational understanding for researchers. Future work should focus on elucidating a detailed synthetic protocol, obtaining complete spectroscopic characterization, and conducting thorough pharmacological profiling to explore its therapeutic potential.

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- To cite this document: BenchChem. [(3-Methylisoxazol-5-YL)methanamine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119620#3-methylisoxazol-5-yl-methanamine-chemical-properties]

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